Lipophilicity Tuning Across the Methyl-, Ethyl-, and Propylthio Homologous Series
The propylthio analog (LogP = 2.87) provides a +0.52 log unit increase over the ethylthio analog (LogP = 2.35), a +0.73 log unit increase over the methylthio analog (LogP = 2.14), and a +1.07–1.22 log unit increase over the unsubstituted parent acid (XLogP3 = 1.8), measured under identical conditions on matched technical datasheets [1]. Each methylene insertion contributes approximately 0.36–0.37 log units to the calculated LogP, demonstrating a predictable and tunable lipophilicity gradient.
Methylthio: 2.14
Ethylthio: 2.35
Unsubstituted parent: ~1.8
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.87 (Fluorochem calculated value) |
| Comparator Or Baseline | Methylthio: LogP = 2.14 (Leyan); Ethylthio: LogP = 2.35 (Fluorochem); Unsubstituted parent: XLogP3 = 1.8 (PubChem) |
| Quantified Difference | +0.52 to +1.22 log units above comparators; +0.37 log units per methylene |
| Conditions | Computed partition coefficients reported by independent chemical suppliers (Fluorochem Ltd., Leyan.com) and PubChem; consistent algorithms used across datasets. |
Why This Matters
A 0.5–1.0 log unit shift in LogP is sufficient to change in vitro permeability, aqueous solubility, and CYP inhibition profiles; the propylthio analog occupies a distinct lipophilicity niche that cannot be replicated by the methylthio or ethylthio alternatives without altering other molecular properties.
- [1] PubChem. Spiro[3.3]heptane-2-carboxylic acid (CAS 28114-87-6), XLogP3 Property Value 1.8 (PubChem release 2025.04.14). View Source
